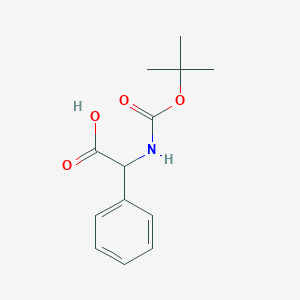

Boc-DL-Phg-OH

Description

The exact mass of the compound tert-Butoxycarbonylamino-phenyl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957428 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-66-9 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on the Solubility of Boc-DL-Phg-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-DL-phenylglycine (Boc-DL-Phg-OH), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key workflows.

Core Topic: Solubility Profile of this compound

This compound is a synthetic amino acid derivative where the amino group of DL-phenylglycine is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility, making it amenable to various synthetic transformations. The molecule's structure, featuring a bulky, nonpolar Boc group, a phenyl ring, and a polar carboxylic acid, results in a varied solubility profile across different organic solvents.

While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, qualitative descriptions from various chemical suppliers and a single quantitative data point provide valuable insights into its behavior in common organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and quantitative solubility information for this compound. It is important to note the general scarcity of precise, publicly available quantitative data. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility values for their specific applications and solvent systems.

| Organic Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility (at room temp.) |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | ~125.6 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble[1] | Data not available |

| Methanol | Methanol | Slightly Soluble[2][3] | Data not available |

| Chloroform | Trichloromethane | Soluble[1] | Data not available |

| Dichloromethane (DCM) | Dichloromethane | Soluble[1] | Data not available |

| Ethyl Acetate | Ethyl acetate | Soluble | Data not available |

| Acetone | Propan-2-one | Soluble | Data not available |

| Tetrahydrofuran (THF) | Oxolane | Soluble | Data not available |

| Water | Water | Insoluble | Data not available |

Note: The quantitative solubility in DMF is derived from a product specification stating "clearly soluble (1 mmole in 2 ml DMF)". The molecular weight of this compound is 251.28 g/mol .

Experimental Protocols

The following section details a standardized methodology for the experimental determination of the equilibrium solubility of this compound in organic solvents, based on the widely accepted shake-flask method.

Equilibrium Solubility Determination via Shake-Flask Method

This is a robust and commonly used method to determine the saturation concentration of a solid compound in a liquid solvent.

Objective: To determine the equilibrium (saturation) solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps (e.g., 10 mL glass vials)

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Micropipettes

-

Drying oven or vacuum desiccator

-

High-Performance Liquid Chromatography (HPLC) system (for HPLC analysis method)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended for protected amino acids.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a micropipette. To remove any remaining suspended microparticles, filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial.

Quantification:

The concentration of this compound in the saturated solution can be determined using one of the following methods:

A. Gravimetric Analysis

-

Evaporation: Place the vial containing the filtered supernatant in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Weighing: Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn

B. High-Performance Liquid Chromatography (HPLC) Analysis

This method is preferred for its higher accuracy and sensitivity, especially for moderately soluble compounds.

-

Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the same organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: The original solubility is calculated by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of the presented solubility information.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Solubility relationships of this compound in common solvents.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction converts the amine into a carbamate, which is significantly less reactive.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is a critical feature that enables the selective deprotection of different functional groups in a molecule, a crucial strategy in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.

Mechanism of Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, yielding the Boc-protected amine. While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated amine and drive the reaction to completion.

Mechanism of Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxy group. The protonated carbamate then fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation is a reactive electrophile and can be trapped by nucleophilic residues in the substrate or by added "scavengers" to prevent unwanted side reactions.

Quantitative Data on Boc Group Stability and Cleavage

The stability of the Boc group is highly dependent on the pH of the medium. It is generally stable to basic and nucleophilic conditions but is readily cleaved by acids. The rate of cleavage is dependent on the strength and concentration of the acid, the temperature, and the solvent.

| Parameter | Condition | Observation | Reference(s) |

| General Stability | Basic conditions (e.g., NaOH, piperidine) | Stable | |

| Nucleophilic conditions | Stable | ||

| Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable | ||

| Acidic Lability | Strong acids (e.g., TFA, HCl, H₂SO₄) | Readily cleaved | |

| 0.1% TFA in ACN/H₂O | Slow cleavage (~10% after 4 hours at RT) | ||

| Thermal Stability | High temperatures (~150 °C or higher) | Can be cleaved without catalyst |

Table 1: General Stability of the Boc Protecting Group

The kinetics of Boc deprotection have been studied in detail, revealing important insights into the reaction mechanism. For instance, the deprotection with HCl, sulfuric acid, and methanesulfonic acid has been shown to exhibit a second-order dependence on the acid concentration. In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate concentration.

| Acid | Solvent | Temperature (°C) | Rate Constant (k) | Comments | Reference(s) |

| HCl | Toluene/Propan-2-ol | 30 | Varies with [HCl]² | Second-order dependence on HCl concentration. | |

| H₂SO₄ | Toluene/Propan-2-ol | 50 | Varies with [H₂SO₄]² | Second-order dependence on H₂SO₄ concentration. | |

| CH₃SO₃H (MSA) | Toluene/Propan-2-ol | 50 | Varies with [MSA]² | Second-order dependence on MSA concentration. | |

| TFA | Toluene/Propan-2-ol | 50 | Complex kinetics | Inverse dependence on trifluoroacetate concentration. |

Table 2: Kinetic Data for the Acid-Catalyzed Deprotection of a Boc-Protected Amine

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine with Boc anhydride and the subsequent deprotection using TFA.

Protocol 1: Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) (optional, but recommended)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM or THF to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM)

-

Scavenger (e.g., triisopropylsilane (TIS), anisole, or thioanisole) (optional, but recommended for sensitive substrates)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

If using a scavenger, add it to the solution (e.g., TIS, 1-5% v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add the TFA solution (e.g., 20-50% in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).

-

Concentrate the reaction mixture under reduced pressure.

-

Add toluene to the residue and concentrate again under reduced pressure to azeotropically remove residual TFA. Repeat this step 2-3 times.

-

The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild base such as saturated NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Visualizing the Role of the Boc Group: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving the Boc protecting group.

Caption: Mechanism of amine protection using Boc anhydride.

Caption: Experimental workflow for Boc protection of an amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Experimental workflow for Boc deprotection using TFA.

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its underlying mechanisms, the quantitative aspects of its stability and cleavage, and the nuances of the experimental protocols are paramount for its successful and efficient application. This guide provides a solid foundation for researchers and drug development professionals to effectively harness the power of the Boc protecting group in the synthesis of complex and valuable molecules.

Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Unnatural Amino Acid Core to Advancements in Peptide and Medicinal Chemistry

Introduction

Boc-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant attention in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its unique structural properties, featuring a phenyl group directly attached to the α-carbon, impart valuable characteristics to peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of Boc-DL-phenylglycine, including its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), role in drug discovery, and methods for chiral resolution.

Chemical and Physical Properties

Boc-DL-phenylglycine is a white to off-white solid. The presence of the Boc protecting group makes it stable under basic and neutral conditions, while being readily cleavable under acidic conditions, a key feature in Boc-based peptide synthesis strategies.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | [] |

| Molecular Weight | 251.28 g/mol | [] |

| Melting Point | 88-91 °C (for L-enantiomer) | [] |

| Solubility | Insoluble in water; soluble in common organic solvents like DMF and DCM. | [1] |

| Appearance | White to off-white solid |

Synthesis and Purification

The synthesis of DL-phenylglycine can be achieved through various methods, including the Strecker synthesis from benzaldehyde, sodium cyanide, and ammonium chloride, followed by hydrolysis. A reported one-step synthesis from DL-mandelic acid yields DL-phenylglycine in 85-90%. The subsequent N-terminal protection with a Boc group is a standard procedure in amino acid chemistry.

Experimental Protocol: Synthesis of Boc-DL-Phenylglycine

This protocol is a general procedure for the Boc protection of amino acids and can be adapted for DL-phenylglycine.

Materials:

-

DL-phenylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-DL-phenylglycine is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which is removed at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA).

The Boc-SPPS Cycle

The incorporation of Boc-DL-phenylglycine into a peptide chain follows the standard Boc-SPPS cycle.

Caption: General workflow of a Boc-SPPS cycle.

Experimental Protocol: Manual Boc-SPPS Coupling of Boc-DL-Phenylglycine

This protocol outlines a single coupling cycle for incorporating Boc-DL-phenylglycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group

-

Boc-DL-phenylglycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Deprotection (if necessary): If the N-terminus is Boc-protected, remove the Boc group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

-

Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM (2 x 5 min). Wash again with DCM and DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-DL-phenylglycine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

| Parameter | Value | Reference |

| Coupling Efficiency (Ninhydrin Test) | >99% (for a similar γ-amino acid) | |

| Peptide Coupling Yield (Boc-D-phenylglycine) | 37% (in a specific dipeptide synthesis) |

Chiral Resolution of Boc-DL-Phenylglycine

Since Boc-DL-phenylglycine is a racemic mixture, its resolution into individual enantiomers (Boc-D-phenylglycine and Boc-L-phenylglycine) is often necessary for stereospecific applications in drug development. Common methods for chiral resolution include preferential crystallization and enzymatic resolution.

Preferential Crystallization

Preferential crystallization is a technique that can be used to separate enantiomers that crystallize as conglomerates. This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its selective crystallization.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers. For example, a lipase could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed product. Reports indicate that D-phenylglycine can be produced with an enantiomeric excess of over 95% from its nitrile precursor using an enzymatic process. Another study on the resolution of DL-phenylglycine using an enantioselective membrane reported an enantiomeric excess of over 70% for D-phenylglycine.

Caption: Methods for the chiral resolution of Boc-DL-phenylglycine.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of phenylglycine and its derivatives into small molecules and peptides is a strategy employed in drug discovery to enhance biological activity, stability, and receptor affinity. Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors, which are implicated in various neurological processes.

Phenylglycine Derivatives as Glutamate Receptor Antagonists

Phenylglycine derivatives can act as competitive antagonists at metabotropic glutamate receptors (mGluRs), blocking the binding of the endogenous ligand glutamate. This can modulate downstream signaling pathways involved in synaptic transmission and neuronal excitability.

Caption: Phenylglycine derivatives as antagonists of mGluRs.

Conclusion

Boc-DL-phenylglycine is a valuable and versatile unnatural amino acid with significant applications in peptide synthesis and drug discovery. Its unique structure and the utility of the Boc protecting group make it a key component in the construction of complex peptides and biologically active molecules. The ability to resolve the racemic mixture into its constituent enantiomers further expands its utility in the development of stereospecific therapeutics. This guide has provided a comprehensive overview of the properties, synthesis, and applications of Boc-DL-phenylglycine, offering a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-DL-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH), a valuable building block in peptide synthesis and pharmaceutical development. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the key processes.

Synthesis of this compound

The standard and most efficient method for the synthesis of this compound is the reaction of DL-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction, known as Boc protection, selectively introduces the tert-butoxycarbonyl (Boc) protecting group onto the amino group of the amino acid.

Experimental Protocol: Boc Protection of DL-Phenylglycine

-

Dissolution: Dissolve DL-phenylglycine in a mixture of an organic solvent (e.g., dioxane, tert-butyl alcohol) and water.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to raise the pH.

-

Addition of (Boc)₂O: While stirring vigorously, add di-tert-butyl dicarbonate to the reaction mixture. The (Boc)₂O can be added neat or as a solution in the reaction solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 6-24 hours) to ensure the reaction goes to completion.

-

Work-up (Aqueous Extraction):

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like pentane or hexane to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid, such as a dilute solution of potassium hydrogen sulfate or hydrochloric acid. This will precipitate the Boc-protected amino acid.

-

Extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound, which is often a viscous oil.

Purification of this compound

The crude product obtained from the synthesis is typically an oil and requires further purification to achieve the high purity necessary for applications like peptide synthesis. A common and effective method is crystallization, which can be induced from the oil.

Experimental Protocol: Purification by Crystallization

-

Solvent Removal: Ensure all residual solvent from the work-up is removed from the crude oily product under high vacuum.

-

Seeding (Optional but Recommended): To induce crystallization, add a small amount of pure this compound seed crystal to the oil.

-

Solidification: Allow the mixture to stand at room temperature for a period of 15-24 hours. The oil will gradually solidify into a white or off-white solid.

-

Pulping/Trituration: Break up the solid mass and add a non-polar solvent such as n-hexane, diethyl ether, or cyclohexane. Stir the resulting slurry at room temperature for 2-4 hours. This process, known as pulping or trituration, washes away impurities that are soluble in the non-polar solvent.

-

Filtration and Drying: Filter the solid product and wash it with a small amount of the cold non-polar solvent. Dry the purified this compound under vacuum to a constant weight.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of Boc-protected phenylglycine. While much of the detailed literature focuses on the L-enantiomer, the reaction conditions and outcomes are directly applicable to the DL-racemic mixture.

Table 1: Synthesis of Boc-Protected Phenylglycine - Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | DL-Phenylglycine | - |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1][2] |

| Base | Sodium Hydroxide (NaOH) | [1] |

| Solvent System | Dioxane/Water or tert-Butyl Alcohol/Water | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 6 - 24 hours |

Table 2: Purification of Boc-Protected Phenylglycine - Yield and Purity

| Purification Step | Solvent | Yield | HPLC Purity (Before) | HPLC Purity (After) | Reference |

| Crystallization/Pulping | Diethyl Ether | ~89% | ~93% | ~99.1% | |

| Crystallization/Pulping | n-Hexane | ~88% | ~93% | ~99.3% | |

| Crystallization/Pulping | Cyclohexane | ~90% | ~93% | ~99.1% |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

References

Spectroscopic Data of Boc-DL-Phg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH). This information is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development. The data presented is a compilation from various sources and provides expected values for ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the expected chemical shifts for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the Boc protecting group, the phenyl group, and the amino acid backbone. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm). Data is referenced from a similar compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, and may vary slightly based on the solvent and experimental conditions.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| tert-butyl (Boc) | ~1.4 | Singlet | 9H |

| α-CH | ~5.3 | Singlet | 1H |

| Phenyl | ~7.3-7.5 | Multiplet | 5H |

| NH | Variable | Broad Singlet | 1H |

| COOH | Variable | Broad Singlet | 1H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in this compound.

| Carbon | Chemical Shift (δ) ppm |

| C(CH₃)₃ (Boc) | ~28.5 |

| C (CH₃)₃ (Boc) | ~80.0 |

| α-C | ~58.0 |

| Aromatic C | ~127-138 |

| C=O (Boc) | ~155.0 |

| C=O (Acid) | ~174.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, C=O, and O-H bonds. The data presented is based on spectra of similar Boc-protected amino acids.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H (Amide) | ~3350 | Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=O (Boc) | ~1690 | Strong |

| C-N | ~1400 | Medium |

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra for compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Technique): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically subtract the background to produce the final spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

commercial suppliers of Boc-DL-Phg-OH for research

An In-depth Technical Guide to Boc-DL-Phg-OH for Research Professionals

Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine (this compound) is a protected, non-proteinogenic amino acid derivative crucial for synthetic peptide chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS). Its phenyl side group offers unique steric and electronic properties, enabling the design of novel peptide analogs, enzyme inhibitors, and receptor ligands with modified biological activity and improved pharmacological profiles. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, key applications, and experimental protocols relevant to researchers in the field.

Commercial Suppliers of this compound

For researchers looking to procure this compound, a variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes key information from prominent vendors to facilitate comparison and purchasing decisions.

| Supplier | Product/CAS No. | Purity | Appearance | Molecular Formula / Weight |

| TCI | B6494 / 3601-66-9 | >98.0% (T)(HPLC)[1] | White to light yellow powder to crystal[1] | C13H17NO4 / 251.28 |

| Sigma-Aldrich | Ambeed-AMBH2D6FBF9C / 3601-66-9 | 98% | Solid | C13H17NO4 / 251.28 |

| Chem-Impex | 02498 / 2900-27-8 (L-form) | ≥ 98.50% (HPLC) | White to off-white powder | C13H17NO4 / 251.3 |

| GlpBio | GC15497 / 3601-66-9 | Not specified | Not specified | C13H17NO4 / 251.3 |

| ChemicalBook | CB7258079 / 2900-27-8 (D-form) | Not specified | Not specified | Not specified |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value |

| CAS Number | 3601-66-9 |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 88-91 °C, 112 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage Temperature | 2-8°C or Refrigerated (0-10°C) |

Core Applications in Research

This compound is a versatile building block primarily utilized in the following research areas:

-

Peptide Synthesis : It serves as a key component in the synthesis of peptides, especially in the development of pharmaceuticals. The Boc protecting group enhances stability and solubility, making it ideal for both solid-phase and solution-phase synthesis.

-

Drug Development : The unique structure of phenylglycine can significantly influence the biological activity of peptides. Researchers use this compound to design enzyme inhibitors, receptor ligands, and other bioactive compounds.

-

Chiral Building Block : In its enantiomerically pure forms (Boc-D-Phg-OH or Boc-L-Phg-OH), it serves as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds, which is critical in the pharmaceutical industry.

Experimental Protocols and Methodologies

The most common application of this compound is in Boc solid-phase peptide synthesis (Boc-SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl (benzyl) protection scheme is a well-established method in SPPS. The Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.

1. Resin Preparation and First Amino Acid Coupling:

-

The synthesis begins by attaching the C-terminal amino acid to a suitable resin, such as a Merrifield or PAM resin.

-

For PAM resins, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin to avoid racemization.

2. The Synthetic Cycle (Deprotection, Neutralization, and Coupling):

-

Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid. This is typically achieved by treating the peptide-resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for about 20-30 minutes. When tryptophan, cysteine, or methionine are present, scavengers like dithioethane (DTE) should be added to the TFA solution to prevent side reactions.

-

Neutralization: After deprotection, the N-terminal amine is protonated as a TFA salt. It must be neutralized to the free amine before the next coupling step. This is commonly done by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM.

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminal amine of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt. The reaction is monitored for completion using a qualitative test like the ninhydrin test.

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

3. Cleavage and Final Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

This step requires strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is a hazardous step that requires specialized equipment.

The diagram below illustrates the general workflow of the Boc-SPPS cycle.

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Signaling Pathways and Logical Relationships

This compound is a fundamental component in the logical pathway of developing novel peptide-based therapeutics. Its role is upstream in the synthesis phase, which directly enables the subsequent biological screening and lead optimization stages.

Caption: Logical relationship of this compound in the development of therapeutic peptides.

Safety and Handling

According to safety data sheets, N-Boc-DL-phenylglycine requires careful handling in a laboratory setting.

-

First Aid Measures : In case of inhalation, move the person to fresh air. If the substance comes into contact with skin, wash it off with soap and plenty of water. For eye contact, flush with water as a precaution. If swallowed, rinse the mouth with water.

-

Handling and Storage : Use in a well-ventilated area to avoid dust formation. Store in a cool, dry, and well-ventilated place with the container tightly closed. Some suppliers recommend storing under an inert gas as the compound may be air and heat sensitive.

-

Accidental Release : For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

This product is intended for research and development use only and is not for medicinal, household, or other uses.

References

A Comprehensive Technical Guide to the Safety and Handling of Boc-DL-Phg-OH

Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine, commonly abbreviated as Boc-DL-Phg-OH, is a protected amino acid derivative with the CAS Number 3601-66-9.[1] It serves as a crucial building block in solid-phase peptide synthesis and is widely utilized by researchers in pharmaceutical development and organic synthesis.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, making it a versatile reagent.[3] Given its application in sensitive research and development environments, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This technical guide provides an in-depth overview of the safety, handling, storage, and disposal of this compound, compiled from material safety data sheets (MSDS) and supplier information. It is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented below. Users should note that some physical properties, such as the melting point, may vary between suppliers and batches.

| Property | Value | Source(s) |

| CAS Number | 3601-66-9 | |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 112 °C | |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | |

| Synonyms | N-Boc-DL-phenylglycine, 2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and contact with skin or eyes. The compound is considered an irritant and is harmful if swallowed.

| Hazard Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| WGK (Germany) | 3 (highly hazardous to water) |

There is no specific data available on carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical for which toxicological data is limited, it should be handled with care to minimize exposure.

Safe Handling and Experimental Workflows

Proper handling of this compound is essential to mitigate the risks identified above. This involves a combination of engineering controls, personal protective equipment (PPE), and standardized operating procedures.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses with side shields or goggles that are compliant with government standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166) are mandatory.

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling.

-

Body Protection: A standard laboratory coat should be worn to protect clothing and skin.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or respirator should be used.

Logical Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is critical. The following first aid measures should be taken.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention. |

Accidental Release Measures

Should a spill occur, the following protocol should be initiated to ensure safety and proper containment.

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Wear PPE: Don all required personal protective equipment, including respiratory protection.

-

Contain Spill: Carefully sweep up the solid material. Avoid actions that generate dust.

-

Collect: Place the spilled material into a suitable, sealed, and properly labeled container for disposal.

-

Clean Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of the container and cleaning materials as hazardous waste.

Storage and Disposal Guidelines

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Specific storage temperatures may vary by supplier, with recommendations ranging from room temperature to refrigeration (2-8°C or 0-10°C). Always follow the storage conditions provided on the product label and supplier documentation.

-

Some suppliers recommend storing under an inert gas atmosphere as the compound may be air or heat sensitive.

Disposal

-

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Do not allow the product to enter drains or the environment. Contaminated packaging should be disposed of as unused product.

Standard Laboratory Protocols

While specific experimental uses of this compound are diverse, the fundamental handling procedures remain consistent.

Protocol for Weighing and Solution Preparation

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

-

Don PPE: Put on all required PPE as described in Section 3.2.

-

Transfer: Carefully transfer the required amount of this compound from its storage container to a weigh boat using a clean spatula. Perform this task deep within the fume hood to contain any dust.

-

Weighing: Record the mass of the compound.

-

Dissolution: Add the weighed solid to the appropriate glassware. Using the recommended solvent (e.g., DMSO, Methanol), slowly add the solvent to dissolve the compound. Gentle heating (to 37°C) or sonication may be used to aid dissolution if necessary.

-

Storage of Solution: Once prepared, stock solutions should be stored in separate, tightly sealed packages to avoid degradation from repeated freeze-thaw cycles. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.

-

Cleanup: Clean all equipment and the work area thoroughly. Dispose of any contaminated disposable items as hazardous waste.

References

The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide

Introduction

Phenylglycine and its derivatives have emerged as indispensable building blocks and auxiliaries in modern organic chemistry. Their unique structural features, particularly the presence of a stereocenter directly attached to the phenyl ring, make them highly valuable in asymmetric synthesis. This technical guide provides an in-depth overview of the core applications of phenylglycine derivatives, targeting researchers, scientists, and professionals in drug development. The content covers their pivotal role as chiral auxiliaries in the synthesis of α-amino acids and β-lactams, their application in peptide chemistry, and their growing importance as organocatalysts. This guide adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the reader.

Phenylglycine Derivatives as Chiral Auxiliaries

The steric bulk and electronic properties of the phenyl group in phenylglycine derivatives allow for excellent stereocontrol in a variety of chemical transformations. This has led to their widespread use as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.

Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic method for preparing α-amino acids. The use of chiral auxiliaries, such as (R)-phenylglycine amide, has transformed this into a powerful tool for asymmetric synthesis. A key advantage of this approach is the often-observed crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.

| Aldehyde/Ketone | Chiral Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | (R)-Phenylglycine amide | H₂O | 93 | >99:1 |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | MeOH/H₂O (6:1) | 76 | >99:1 |

Materials:

-

(R)-Phenylglycine amide (used as HCl salt)

-

Pivaldehyde

-

Sodium cyanide (30% aqueous solution)

-

Glacial acetic acid

-

Water

Procedure:

-

To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

-

Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over 30 minutes. The temperature may increase to 28-30°C.

-

Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.

-

After cooling to 30°C, the resulting solid amino nitrile is isolated by filtration and washed with water.

-

The diastereomerically pure α-amino nitrile can then be converted to (S)-tert-leucine in subsequent steps, including hydrolysis of the nitrile and amide groups and removal of the chiral auxiliary.[1]

Caption: Workflow of the Asymmetric Strecker Synthesis.

Synthesis of β-Lactams

β-Lactams are a critical class of compounds, most notably forming the core structure of penicillin and cephalosporin antibiotics. Phenylglycine derivatives, particularly phenylglycinol, can be converted into chiral auxiliaries that facilitate the stereoselective synthesis of β-lactams through methods like the Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation.

| Reaction Type | Chiral Auxiliary | Imine | Yield (%) | Diastereomeric Ratio (dr) |

| Staudinger Cycloaddition | (S)-4-phenyloxazolidinon-3-yl | N-benzylaldimines | 80-90 | 95:5 to 97:3 |

| Ester Enolate-Imine Condensation | (R)-Phenylglycine methyl ester | N-benzylidene | 79 | >97:3 (trans) |

A general procedure for the Staudinger reaction involves the in-situ generation of a ketene from an acyl chloride in the presence of a tertiary amine, which then undergoes a [2+2] cycloaddition with an imine. When a chiral auxiliary derived from phenylglycine is attached to the ketene precursor, the cycloaddition proceeds with high diastereoselectivity.

Materials:

-

Chiral acyl chloride (e.g., derived from a phenylglycine oxazolidinone)

-

Imine

-

Triethylamine (or other tertiary amine base)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the imine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add the tertiary amine (1.1 eq).

-

Slowly add a solution of the chiral acyl chloride (1.0 eq) in the anhydrous solvent.

-

Allow the reaction to stir at low temperature and then warm to room temperature over several hours.

-

Quench the reaction and purify the crude product by chromatography to isolate the diastereomerically enriched β-lactam.

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.

Phenylglycine in Peptide Chemistry

Phenylglycine and its hydroxylated analogs are non-proteinogenic amino acids found in a variety of peptide natural products, including glycopeptide antibiotics like vancomycin.[2] Their incorporation into synthetic peptides is of great interest for developing novel therapeutics. However, the synthesis of phenylglycine-containing peptides presents a significant challenge due to the increased acidity of the α-proton, which makes the stereocenter prone to racemization during standard solid-phase peptide synthesis (SPPS) protocols.[3][4]

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in the SPPS of phenylglycine-containing peptides is the epimerization of the phenylglycine residue. This racemization can occur during both the Fmoc-deprotection step (using piperidine) and the subsequent coupling step, which is base-catalyzed.[3]

-

Coupling Reagents: The choice of coupling reagent is critical. Reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to reduce racemization when used with hindered bases.

-

Bases: The use of less nucleophilic and more sterically hindered bases like TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) during the coupling step can significantly suppress epimerization.

-

Temperature: Lowering the reaction temperature during critical steps can also help to minimize racemization.

Caption: SPPS Workflow Highlighting Racemization Risk.

Catalytic Applications of Phenylglycine Derivatives

In recent years, chiral derivatives of phenylglycine have gained attention as organocatalysts for various asymmetric transformations. These catalysts are attractive due to their ready availability from the chiral pool, relatively low cost, and metal-free nature, which aligns with the principles of green chemistry.

Asymmetric Michael and Aldol Reactions

Phenylglycine-derived amides and other derivatives have been successfully employed as organocatalysts in asymmetric Michael additions of ketones to nitroalkenes and in asymmetric aldol reactions. These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

| Reaction Type | Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| Michael Addition | (R)-Phenylglycine-derived amide | Cyclohexanone + β-Nitrostyrene | up to 99 | up to 93 (syn) |

A general protocol for an organocatalyzed Michael addition involves the reaction of a ketone with a nitroalkene in the presence of a catalytic amount of a chiral phenylglycine derivative.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Nitroalkene (e.g., β-nitrostyrene)

-

Phenylglycine-derived organocatalyst (e.g., 10 mol%)

-

Solvent (e.g., toluene or solvent-free)

-

Optional: co-catalyst or additive

Procedure:

-

To a reaction vessel, add the ketone, nitroalkene, and the phenylglycine-derived organocatalyst.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-72 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, purify the product by column chromatography to obtain the chiral Michael adduct.

-

Determine the enantiomeric excess of the product using chiral HPLC.

References

Methodological & Application

Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel conformational constraints. Phenylglycine (Phg), an aromatic amino acid, is of particular interest due to its structural rigidity and potential to influence peptide secondary structure. The use of a racemic mixture, Boc-DL-Phenylglycine-OH (Boc-DL-Phg-OH), in solid-phase peptide synthesis (SPPS) offers a straightforward method to generate peptide libraries containing both D- and L-phenylglycine at a specific position. This approach can be valuable in the early stages of drug discovery for exploring the stereochemical requirements of a peptide's biological activity.

These application notes provide a detailed overview and protocols for the successful incorporation of this compound into peptide sequences using the Boc/Bzl protection strategy.

Core Principles and Considerations

The use of this compound in SPPS follows the standard Boc-SPPS workflow, which is based on the principle of graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][2]

A key consideration when using a racemic amino acid derivative is that the synthesis will result in a mixture of two diastereomeric peptides at the completion of the synthesis. These diastereomers will have identical masses but may exhibit different retention times during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis, allowing for their separation and individual characterization.

Data Presentation

The following tables summarize typical quantitative data for a standard Boc-SPPS protocol. Specific values for syntheses involving this compound may vary depending on the sequence, coupling conditions, and the nature of the adjacent amino acids.

Table 1: Typical Parameters for Boc-SPPS

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[3] |

| Boc-Amino Acid Excess | 2 - 4 equivalents | A higher excess may be required for sterically hindered couplings. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid. |

| Coupling Time | 1 - 4 hours | Can be monitored using the ninhydrin (Kaiser) test. |

| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM).[2] |

Table 2: Expected Outcomes for a Model Peptide Containing DL-Phenylglycine

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by the ninhydrin test. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Will likely show two major peaks of equal intensity representing the diastereomers. |

| Final Purified Yield (per diastereomer) | 10 - 30% | Dependent on the efficiency of HPLC separation and peptide length. |

| Mass Spectrometry Analysis | Single [M+H]⁺ peak | Both diastereomers will have the same mass. |

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[2]

-

Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x).

-

-

Coupling of this compound (HBTU activation):

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the reaction completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection

After the final coupling and deprotection steps, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Protocol (HF Cleavage):

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Purification and Analysis

The crude peptide, which contains a mixture of diastereomers, is purified by preparative RP-HPLC.

Protocol:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to achieve separation of the two diastereomers.

-

Collect the fractions corresponding to the two major peaks separately.

-

Analyze the purity of each collected fraction by analytical RP-HPLC.

-

Confirm the identity of the purified peptides by mass spectrometry. Both diastereomers will exhibit the same molecular weight.

Visualizations

Caption: Workflow for Boc-SPPS incorporating this compound.

Caption: Post-synthesis analysis workflow.

References

Application Note: Coupling Strategies for Boc-DL-Phg-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative frequently utilized in the synthesis of peptidomimetics and other specialized peptides for drug discovery and development. The phenylglycine moiety can impart unique conformational constraints and metabolic stability to a peptide sequence. A critical consideration for researchers is that this compound is a racemic mixture, containing both D and L isomers.[1] Consequently, its incorporation into a peptide chain will result in a mixture of diastereomers, a factor that must be managed and analyzed in subsequent purification and characterization steps.

This application note provides an overview of common coupling conditions, detailed experimental protocols for both solution-phase and solid-phase synthesis, and troubleshooting guidance for the successful incorporation of this compound into peptide sequences.

Core Principles of Peptide Coupling

The formation of a peptide (amide) bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid (in this case, this compound) to make it susceptible to nucleophilic attack by the free amino group of the peptide chain. This process is mediated by a coupling reagent. The general workflow involves the formation of a highly reactive intermediate, such as an active ester or an O-acylisourea, which then readily reacts with the amine component.

Caption: General workflow of a peptide coupling reaction.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions. Phenylglycine derivatives are known to be susceptible to racemization during activation; however, since the starting material is already a racemic mixture, the primary concerns are reaction efficiency and prevention of other side reactions.[2] The table below summarizes common coupling reagents suitable for this compound.

| Reagent Class | Specific Reagent | Typical Additive | Typical Solvents | Key Advantages | Considerations |

| Carbodiimides | EDC (EDAC), DIC, DCC | HOBt, OxymaPure | DCM, DMF | Cost-effective, widely used.[3] | Byproduct removal can be challenging (DCU from DCC is insoluble; EDU from EDC is water-soluble).[3][4] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | None required (contains HOBt/HOAt moiety) | DMF, NMP | High efficiency, fast reaction times, low racemization risk. | Higher cost compared to carbodiimides. |

| Phosphonium Salts | PyBOP, PyAOP | None required | DMF, DCM | Very effective for sterically hindered couplings. | Can be less suitable for phosphorylated amino acids. |

Experimental Protocols

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.

Materials:

-

This compound (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid ester hydrochloride in DCM. Add DIPEA and stir for 5 minutes at room temperature.

-

Add this compound and HOBt to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

-

Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes a standard coupling step for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin). It assumes a standard Boc-SPPS workflow.

References

Application Notes and Protocols: Standard Deprotection of the Boc Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions. This document provides detailed protocols for the standard deprotection of the Boc group, including acidic, thermal, and alternative methods.

Acidic Deprotection of the Boc Group

Acid-catalyzed removal is the most common method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][2]

Mechanism of Acidic Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Common Acidic Deprotection Protocols

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3][4] Milder acids like p-toluenesulfonic acid (TsOH) can be used for substrates with other acid-sensitive functional groups.[5]

Table 1: Comparison of Acidic Boc Deprotection Reagents

| Reagent | Typical Conditions | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 10-50% TFA in Dichloromethane (DCM) | 0.5 - 4 hours | Highly effective, but harsh. Can cleave other acid-labile groups. |

| Hydrochloric Acid (HCl) | 3 M HCl in Ethyl Acetate or Dioxane | 0.5 - 2 hours | A common and effective alternative to TFA. |

| p-Toluenesulfonic Acid (TsOH) | Catalytic to stoichiometric amounts in various solvents | 1 - 24 hours | Milder conditions, useful for selective deprotection. |

| Phosphoric Acid | Aqueous H₃PO₄ in THF | Variable | Can offer selectivity in some cases. |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

-